![molecular formula C16H16N4O2S B2528720 N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1215395-42-8](/img/structure/B2528720.png)
N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
The compound N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a polycyclic N-heterocyclic compound that is part of a broader class of functionalized 3-(substituted amino)thieno[2,3-b]pyridines. These compounds are of interest due to their potential biological activities, which in some cases include acting as herbicide antidotes .
Synthesis Analysis
The synthesis of related compounds involves starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides and introducing various substituents, such as azidoacetamide and monothiooxamide fragments. The synthesis process is likely to involve multiple steps, including functional group transformations and the formation of heterocyclic rings .
Molecular Structure Analysis
The molecular structure of compounds in this class has been confirmed using X-ray diffraction and 2D NMR techniques. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the bonds between them, which is crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds similar to this compound have been shown to undergo reactions with hydroxylamine hydrochloride. These reactions lead to ring cleavage of the pyrimidine component and subsequent 1,2,4-oxadiazole-forming ring closure, resulting in the formation of N-[2-([1,2,4]oxadiazol-5-yl)thieno[2,3-b]pyridin-3-yl]formamide oximes. Such transformations are indicative of the reactive nature of these compounds and their potential to form diverse derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting points, and stability, which are important for the practical use of these compounds in biological applications. The biological activity, such as the inhibition of pentosidine formation, is also a key chemical property that has been evaluated for some of the newly synthesized compounds .
Scientific Research Applications
Polycyclic N-Heterocyclic Compounds
In the study of polycyclic N-heterocyclic compounds, N-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)amidines and their reactions with hydroxylamine hydrochloride were explored. This study contributed to the understanding of the cyclization products and their potential applications in medicinal chemistry, particularly in relation to compounds similar to N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (Okuda, Ide, Uramaru, & Hirota, 2015).
Synthesis of Substituted Compounds
The synthesis of various substituted compounds using cyclopentylidene- and cyclohexylidene(cyano)acetamides has been reported. This research is relevant for the synthesis of thieno[2,3-d]pyrimidine derivatives, providing insights into the chemical properties and synthetic pathways for compounds like this compound (Dyachenko, Dyachenko, & Chernega, 2004).
Synthesis of Fused Isolated Azoles and N-Heteroaryl Derivatives
Research into the synthesis of fused isolated azoles and N-heteroaryl derivatives based on thieno[d]pyrimidines highlights the versatility of these compounds in creating various derivatives, potentially including this compound. This study showcases the diverse applications of these compounds in pharmaceuticals and other scientific domains (El Azab & Elkanzi, 2014).
Antimicrobial Activity of Thienopyrimidine Derivatives
The study on the synthesis and antimicrobial activity of thienopyrimidine derivatives provides insights into the potential biomedical applications of these compounds. This research is particularly relevant for understanding the antimicrobial properties of similar compounds to this compound (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
The synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, suggest potential areas of application for this compound in antimicrobial treatments (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .
Mode of Action
The compound exhibits significant inhibitory activity against PDE10A . The modelling studies demonstrated that the compound is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283 .
Biochemical Pathways
The compound affects the cyclic nucleotide pathways. The cyclic nucleotides, 3′,5′-cyclic adenosine monophosphate (cAMP) and 3′,5′-cyclic guanosine monophosphate (cGMP), are well characterised and evolutionarily conserved second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . PDE10A, is a dual substrate enzyme that catalyses the hydrolysis of cAMP & cGMP .
Result of Action
The inhibition of PDE10A by the compound leads to the potentiation of D1-receptor signalling in the direct pathway neurons, and in the indirect pathway neurons, it activates cAMP/PKA signalling by simultaneous potentiation of adenosine A2A receptor signalling and inhibition of D2-receptor signalling .
properties
IUPAC Name |
N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-12(19-10-4-1-2-5-10)8-20-9-18-13-11-6-3-7-17-15(11)23-14(13)16(20)22/h3,6-7,9-10H,1-2,4-5,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTAOIANQSCQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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